molecular formula C9H13NO B1195820 N-Methyltyramine CAS No. 370-98-9

N-Methyltyramine

Cat. No.: B1195820
CAS No.: 370-98-9
M. Wt: 151.21 g/mol
InChI Key: AXVZFRBSCNEKPQ-UHFFFAOYSA-N
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Description

N-methyl Tyramine (hydrochloride), also known as 4-hydroxy-N-methylphenethylamine hydrochloride, is a naturally occurring phenethylamine alkaloid. It is found in various plants, including bitter orange and barley. This compound is a derivative of tyramine, a well-known biogenic amine, and shares many of its pharmacological properties .

Biochemical Analysis

Biochemical Properties

N-Methyltyramine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is produced by the N-methylation of tyramine via the enzyme phenylethanolamine N-methyltransferase in humans and tyramine N-methyltransferase in plants . This compound acts as an α2-adrenoreceptor antagonist and exhibits modest inhibitory activity with respect to the breakdown of fats (lipolysis) . It also stimulates the release of gastrin and pancreatic secretions, enhancing appetite and digestion .

Cellular Effects

This compound influences various cellular processes and cell functions. It has been shown to increase blood pressure in rats, inhibit electrically-induced contractions of the guinea-pig ileum, relax acetylcholine-stimulated tone of isolated guinea-pig trachealis muscle, and increase the rate and contractile force of isolated guinea-pig atrium . This compound also promotes the release of noradrenaline, similar to tyramine, and is considered a stimulant . It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with adrenergic receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as an α-adrenoreceptor antagonist, which means it blocks the action of adrenergic receptors, leading to its effects on blood pressure and fat metabolism . This compound also stimulates the release of gastrin and pancreatic secretions, enhancing digestion . Its molecular mechanism involves the modulation of adrenergic receptors and the inhibition of lipolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Rapid distribution and metabolism were noted, with radioactivity detected in all organs within 2 minutes of administration . The largest amounts were present in the liver and kidneys, and over 80% of the radiolabel was found in the urine within 1 hour . This compound’s stability and degradation in laboratory settings have not been extensively studied, but its rapid metabolism suggests a short duration of action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, it increased blood pressure, inhibited electrically-induced contractions of the guinea-pig ileum, and relaxed acetylcholine-stimulated tone of isolated guinea-pig trachealis muscle . In dogs, intravenous infusion of this compound at a constant rate increased renal blood flow, renal vascular resistance, and mean arterial pressure . High doses of this compound may lead to toxic or adverse effects, but specific threshold effects have not been well-documented .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with enzymes and cofactors. It is biosynthesized from the amino acid L-tyrosine via a process of decarboxylation and N-methylation . The enzyme phenylethanolamine N-methyltransferase catalyzes the N-methylation of tyramine to produce this compound . This metabolic pathway is significant in both humans and plants .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It undergoes rapid distribution and metabolism, with radioactivity detected in all organs within 2 minutes of administration . The largest amounts are found in the liver and kidneys, and over 80% of the radiolabel is excreted in the urine within 1 hour . This compound’s transport and distribution are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have not been extensively studied. Its rapid distribution and metabolism suggest that it may not accumulate significantly in specific subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl Tyramine (hydrochloride) can be synthesized through the N-methylation of tyramine. One common method involves the use of a palladium on carbon (Pd/C) catalyst, concentrated hydrochloric acid, and water in a hydrogenation tank. The reaction is carried out at room temperature under a hydrogen atmosphere. After the reaction, the product is filtered, concentrated under reduced pressure, and recrystallized from ethanol to obtain pure N-methyl Tyramine (hydrochloride) .

Industrial Production Methods

The industrial production of N-methyl Tyramine (hydrochloride) typically involves large-scale synthesis using the method described above. This approach is preferred over extraction from plants due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-methyl Tyramine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl Tyramine (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.

    Biology: It serves as a model compound for studying the metabolism of biogenic amines.

    Medicine: It has potential therapeutic applications due to its adrenergic agonist properties.

    Industry: It is used in the production of pharmaceuticals and as a food additive .

Comparison with Similar Compounds

Similar Compounds

    Tyramine: The parent compound, which is a naturally occurring trace amine.

    N,N-dimethyltyramine (Hordenine): Another methylated derivative of tyramine.

    N,N,N-trimethyltyramine (Candicine): A further methylated derivative

Uniqueness

N-methyl Tyramine (hydrochloride) is unique due to its specific adrenergic receptor activity and its ability to inhibit lipolysis while stimulating appetite. This makes it distinct from other similar compounds like tyramine and hordenine, which have different pharmacological profiles .

Properties

IUPAC Name

4-[2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVZFRBSCNEKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13062-76-5 (hydrochloride)
Record name Methyl-4-tyramine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60190496
Record name Methyl-4-tyramine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methyltyramine
Source Human Metabolome Database (HMDB)
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CAS No.

370-98-9
Record name N-Methyltyramine
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Record name Methyl-4-tyramine
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Record name N-Methyltyramine
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Record name Methyl-4-tyramine
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Record name p-[2-(methylamino)ethyl]phenol
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Record name N-METHYLTYRAMINE
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Record name N-Methyltyramine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Add dropwise via an addition funnel a solution of [2-(4-Hydroxy-phenyl)-ethyl]-carbamic acid methyl ester (13.0 g, 62.2 mmol) in tetrahydrofuran (100 mL) to a stirred solution at 0° C. of 1.0M lithium aluminum hydride in tetrahydrofuran (156 mL) and tetrahydrofuran (250 mL). Reflux for 18 hours, cool to 0° C., quench with saturated aqueous ammonium chloride then stir at room temperature for 3 hours. Filter off the aluminum salts, concentrate on a rotary evaporator, and dry under vacuum to yield 6.6 g of 4-(2-methylamino-ethyl)-phenol: 1H NMR (DMSO-d6, 300.00 MHz): 6.97 (d, 2H); 6.65 (d, 2H); 2.65-2.55 (m, 4H); 2.28 (s, 3H).
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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